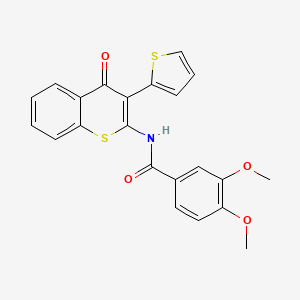

3,4-dimethoxy-N-(4-oxo-3-(thiophen-2-yl)-4H-thiochromen-2-yl)benzamide

Description

Properties

IUPAC Name |

3,4-dimethoxy-N-(4-oxo-3-thiophen-2-ylthiochromen-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO4S2/c1-26-15-10-9-13(12-16(15)27-2)21(25)23-22-19(18-8-5-11-28-18)20(24)14-6-3-4-7-17(14)29-22/h3-12H,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPHKMZJAOVGFAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=C(C(=O)C3=CC=CC=C3S2)C4=CC=CS4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,4-Dimethoxy-N-(4-oxo-3-(thiophen-2-yl)-4H-thiochromen-2-yl)benzamide is a synthetic compound that belongs to the class of thiochromenones and benzamides. Its unique chemical structure suggests a potential for various biological activities, particularly in medicinal chemistry, where it may exhibit anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the biological activities associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes a thiochromenone moiety linked to a benzamide group, which is critical for its biological interactions.

Anticancer Activity

Research indicates that thiochromenone derivatives, including 3,4-dimethoxy-N-(4-oxo-3-(thiophen-2-yl)-4H-thiochromen-2-yl)benzamide, show significant anticancer potential. A study highlighted that derivatives with similar structures exhibited telomerase inhibitory activity with IC50 values below 1 µM, indicating strong efficacy compared to standard drugs like staurosporine (IC50 = 6.41 µM) . The mechanism of action appears to involve cell cycle arrest and apoptosis induction in cancer cells.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have demonstrated that thiochromenone derivatives can disrupt metabolic pathways in parasites responsible for tropical diseases such as malaria and leishmaniasis. Compounds in this class have shown EC50 values below 10 µM, suggesting potent activity against these pathogens .

| Pathogen | EC50 (µM) | Mechanism of Action |

|---|---|---|

| Malaria Parasite | <10 | Inhibition of key metabolic pathways |

| Leishmania spp. | <10 | Disruption of parasite metabolism |

| Trypanosoma brucei | <10 | Allosteric modulation at enzyme binding sites |

Anti-inflammatory Activity

The presence of methoxy groups in the compound enhances its interaction with inflammatory pathways. Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response . This suggests that 3,4-dimethoxy-N-(4-oxo-3-(thiophen-2-yl)-4H-thiochromen-2-yl)benzamide may also possess anti-inflammatory properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate access and catalytic activity.

- Pathway Modulation : It can modulate signaling pathways by interacting with receptors involved in inflammation and cancer progression.

- Reactive Oxygen Species (ROS) Interaction : Some studies suggest that thiochromenones can generate ROS, leading to oxidative stress in target cells, which is a known pathway for inducing apoptosis in cancer cells .

Case Study 1: Telomerase Inhibition

In a study focusing on telomerase inhibitors among thiochromenone derivatives, compounds similar to 3,4-dimethoxy-N-(4-oxo-3-(thiophen-2-yl)-4H-thiochromen-2-yl)benzamide exhibited significant inhibition of telomerase activity in cancer cell lines. Flow cytometric analysis revealed that these compounds could induce cell cycle arrest at the G2/M phase and promote apoptosis through downregulation of dyskerin expression .

Case Study 2: Antimicrobial Efficacy

Another study assessed the efficacy of thiochromenone derivatives against various pathogens. The results indicated that these compounds effectively inhibited the growth of Leishmania and Plasmodium species at low concentrations, demonstrating their potential as therapeutic agents against tropical diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

Thiochromen vs. Chromen Derivatives :

The compound 3,4-dimethoxy-N-(4-oxo-4H-chromen-2-yl)benzamide (6s) () replaces the sulfur atom in the thiochromen system with oxygen, forming a coumarin (chromen-4-one) scaffold. The thiochromen analog likely exhibits higher lipophilicity due to sulfur’s larger atomic radius and reduced electronegativity compared to oxygen. This difference may enhance membrane permeability but reduce aqueous solubility .Thiophene Substitution :

The presence of a thiophen-2-yl group at the 3-position distinguishes the target compound from 6s and N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide (). Thiophene’s electron-rich nature can alter electronic properties (e.g., dipole moments) and influence binding to biological targets, such as enzymes with aromatic recognition sites .

Spectroscopic Characterization

- IR and NMR Signatures :

- The absence of C=O stretching (~1660–1680 cm⁻¹) in cyclized products () confirms successful conversion from hydrazinecarbothioamides to triazoles. For the target compound, the thiochromen-4-one’s carbonyl (C=O) and benzamide’s C=O would exhibit distinct IR bands (~1700 cm⁻¹) .

- In 6r (), the ¹H NMR signals for the methylthio group (δ 2.48 ppm) and aromatic protons (δ 6.91–8.04 ppm) provide reference points. The target compound’s thiophene protons are expected near δ 7.0–7.5 ppm, with dimethoxybenzamide signals at δ 3.8–4.0 ppm (OCH₃) and δ 6.8–7.6 ppm (aromatic) .

Crystallographic and Hydrogen-Bonding Behavior

- Crystal Packing :

The crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide () reveals intermolecular N–H⋯O hydrogen bonds forming chains. The target compound’s thiophene and thiochromen groups may promote similar packing patterns, though the absence of morpholine could reduce hydrogen-bonding diversity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.